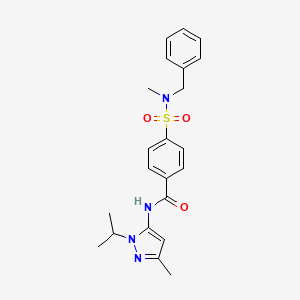

4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide

CAS No.: 1170187-69-5

Cat. No.: VC7633434

Molecular Formula: C22H26N4O3S

Molecular Weight: 426.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1170187-69-5 |

|---|---|

| Molecular Formula | C22H26N4O3S |

| Molecular Weight | 426.54 |

| IUPAC Name | 4-[benzyl(methyl)sulfamoyl]-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |

| Standard InChI | InChI=1S/C22H26N4O3S/c1-16(2)26-21(14-17(3)24-26)23-22(27)19-10-12-20(13-11-19)30(28,29)25(4)15-18-8-6-5-7-9-18/h5-14,16H,15H2,1-4H3,(H,23,27) |

| Standard InChI Key | CAWWUCICJNNSSG-UHFFFAOYSA-N |

| SMILES | CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)C(C)C |

Introduction

4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide is a complex organic compound featuring a benzamide backbone substituted with a sulfamoyl group and a pyrazole moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly as a sulfonamide derivative, which often exhibits various pharmacological properties.

Synthesis and Characterization

The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide typically involves multiple steps, including the formation of the benzamide backbone and the introduction of the sulfamoyl and pyrazole moieties. Purification methods such as recrystallization or chromatography are used to achieve high purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the compound.

Potential Biological Activities

As a sulfonamide derivative, this compound may exhibit anti-inflammatory and antibacterial properties, similar to other sulfamoylbenzamides. The presence of the pyrazole ring further enhances its pharmacological profile, making it a subject of interest for research into potential medicinal applications.

Research Findings and Future Directions

While specific biological activity data for 4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide are not extensively documented, its structural features suggest potential for interaction with biological targets. Further research is needed to determine its efficacy and safety as a therapeutic agent.

Comparison with Related Compounds

Other sulfonamide derivatives, such as those featuring oxadiazole or triazole moieties, have shown promise as anti-inflammatory and anticancer agents . The unique combination of functional groups in 4-(N-benzyl-N-methylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide may offer distinct advantages or challenges compared to these related compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume